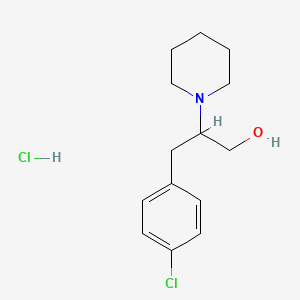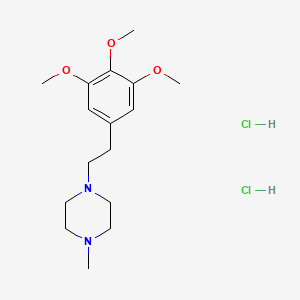
Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperazine ring substituted with a 1-methyl group and a 2-(3,4,5-trimethoxyphenyl)ethyl group, forming a dihydrochloride salt. It is often utilized in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride typically involves the reaction of 1-methylpiperazine with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to purification techniques such as recrystallization or chromatography to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving neurotransmitter systems due to its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-methyl-4-(2-phenylethyl)-, dihydrochloride
- Piperazine, 1-methyl-4-(2-(3,4-dimethoxyphenyl)ethyl)-, dihydrochloride
- Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxybenzyl)-, dihydrochloride
Uniqueness
Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its interaction with specific molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
86010-44-8 |
|---|---|
Molecular Formula |
C16H28Cl2N2O3 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-methyl-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-17-7-9-18(10-8-17)6-5-13-11-14(19-2)16(21-4)15(12-13)20-3;;/h11-12H,5-10H2,1-4H3;2*1H |
InChI Key |
HEZNAMNHLJQION-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


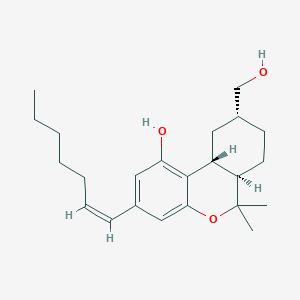
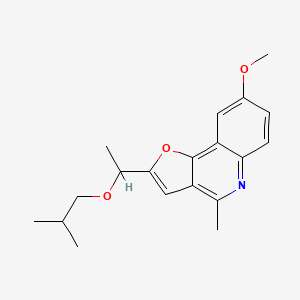
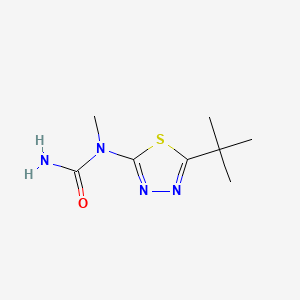
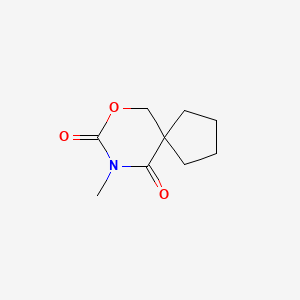

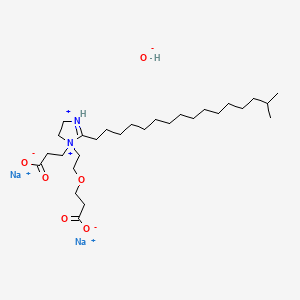
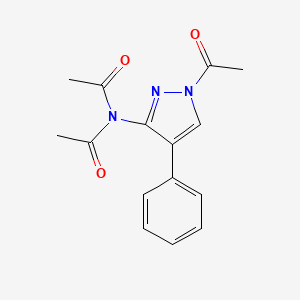
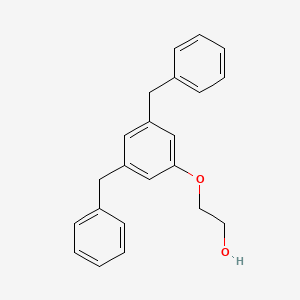
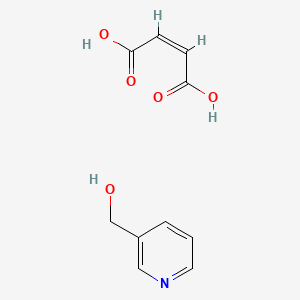
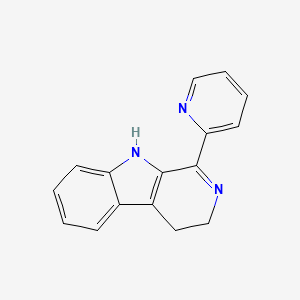
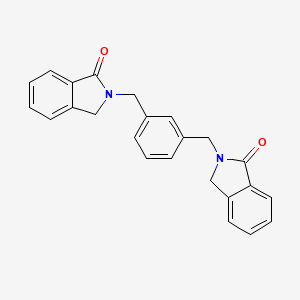

![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
